molecular formula C7H8BrNO2 B13169893 1-Amino-3-(5-bromofuran-3-yl)propan-2-one

1-Amino-3-(5-bromofuran-3-yl)propan-2-one

Cat. No.: B13169893
M. Wt: 218.05 g/mol
InChI Key: PZVUTEKEUBGDKU-UHFFFAOYSA-N
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Description

1-Amino-3-(5-bromofuran-3-yl)propan-2-one is an organic compound with the molecular formula C₇H₈BrNO₂. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains an amino group and a bromine atom attached to the furan ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(5-bromofuran-3-yl)propan-2-one typically involves the bromination of a furan derivative followed by the introduction of an amino group. One common method includes the following steps:

    Bromination: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Amination: The brominated furan derivative is then reacted with an amine, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(5-bromofuran-3-yl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

1-Amino-3-(5-bromofuran-3-yl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The specific mechanism of action for 1-Amino-3-(5-bromofuran-3-yl)propan-2-one is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3-(5-bromofuran-2-yl)propan-2-one: A similar compound with the bromine atom at a different position on the furan ring.

    1-Amino-3-(5-chlorofuran-3-yl)propan-2-one: A compound with a chlorine atom instead of bromine.

    1-Amino-3-(5-methylfuran-3-yl)propan-2-one: A compound with a methyl group instead of bromine.

Uniqueness

1-Amino-3-(5-bromofuran-3-yl)propan-2-one is unique due to the specific positioning of the bromine atom on the furan ring, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with desired properties for various applications.

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

1-amino-3-(5-bromofuran-3-yl)propan-2-one

InChI

InChI=1S/C7H8BrNO2/c8-7-2-5(4-11-7)1-6(10)3-9/h2,4H,1,3,9H2

InChI Key

PZVUTEKEUBGDKU-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1CC(=O)CN)Br

Origin of Product

United States

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